5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole
Description
Systematic Nomenclature and Molecular Formula Analysis
This compound belongs to the pyrazole family of heterocyclic compounds, characterized by a five-membered ring containing two nitrogen atoms at positions 1 and 2. The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the compound bearing the Chemical Abstracts Service registry number 77509-88-7. Alternative nomenclature systems recognize this compound as 1H-Pyrazole,5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-.
The molecular formula of this compound is C₁₁H₁₀Cl₂N₂, indicating a molecular composition that includes eleven carbon atoms, ten hydrogen atoms, two chlorine atoms, and two nitrogen atoms. The molecular weight is calculated as 241.12 grams per mole, reflecting the substantial contribution of the two chlorine substituents to the overall molecular mass.
The compound exhibits a complex substitution pattern on the pyrazole ring system. The phenyl group is attached to the nitrogen atom at position 1, while position 3 bears a methyl substituent. Position 4 carries a chloromethyl group, and position 5 features a chlorine atom directly attached to the ring carbon. This particular arrangement of substituents creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential applications.
Crystallographic and Spectroscopic Structural Elucidation
The structural characterization of this compound relies on multiple analytical techniques that provide complementary information about molecular geometry, electronic structure, and intermolecular interactions. The compound's three-dimensional structure has been elucidated through various spectroscopic methods, providing detailed insights into bond lengths, angles, and spatial arrangements.
Spectroscopic analysis reveals the characteristic features of the pyrazole ring system with its distinctive nitrogen-nitrogen bond and the influence of electron-withdrawing substituents. The chlorine atoms at positions 4 and 5, along with the chloromethyl group, significantly affect the electronic distribution within the molecule. Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of individual atoms, with particular emphasis on the effects of chlorine substitution on neighboring carbon and hydrogen atoms.
The Simplified Molecular Input Line Entry System representation of the molecule is CC1=NN(C(=C1CCl)Cl)C2=CC=CC=C2, which provides a linear notation describing the connectivity and structural features. The International Chemical Identifier string InChI=1S/C11H10Cl2N2/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 offers a standardized representation that facilitates database searches and computational analyses.
Crystallographic studies of related pyrazole derivatives provide insights into the solid-state packing arrangements and intermolecular interactions that may be relevant to this compound. Research on similar substituted pyrazoles demonstrates that halogen substitution can significantly influence crystal packing through halogen bonding interactions and van der Waals forces. The presence of both chlorine atoms and the aromatic phenyl ring creates opportunities for diverse intermolecular interactions in the solid state.
The three-dimensional conformational analysis indicates that the phenyl ring attached to the nitrogen atom can adopt various orientations relative to the pyrazole plane, influenced by steric interactions with the substituents at positions 3, 4, and 5. The chloromethyl group at position 4 introduces additional conformational flexibility, as the methylene bridge can rotate to minimize steric clashes with neighboring substituents.
Comparative Analysis of Tautomeric and Conformational Properties
Pyrazole derivatives, including this compound, are subject to tautomeric equilibria that can significantly influence their chemical and biological properties. The fundamental tautomeric behavior in pyrazole systems involves the migration of hydrogen between the two nitrogen atoms in the five-membered ring, creating structural isomers that may exhibit different reactivity patterns.
In the case of this compound, the presence of the phenyl substituent at the nitrogen atom stabilizes the 1H-tautomeric form by preventing hydrogen migration to that particular nitrogen. This substitution pattern effectively locks the compound into a single tautomeric structure, eliminating the dynamic equilibrium typically observed in unsubstituted pyrazoles. The electronic effects of the chlorine substituents further influence the stability of this tautomeric form through their electron-withdrawing properties.
Comparative studies of related phenylpyrazole derivatives demonstrate that substitution patterns significantly affect tautomeric preferences. Research on 3(5)-phenylpyrazoles indicates that phenyl substitution generally favors the 3-phenyl tautomer in solution, with this preference being enhanced by additional substituents that create steric or electronic stabilization. The multiple substituents in this compound create a sterically congested environment that further stabilizes the observed tautomeric form.
Conformational analysis reveals that the chloromethyl substituent at position 4 introduces significant flexibility into the molecular structure. Computational studies on similar pyrazole derivatives suggest that rotation around the carbon-carbon bond connecting the chloromethyl group to the pyrazole ring can occur with relatively low energy barriers. This conformational freedom allows the molecule to adopt multiple three-dimensional arrangements, potentially influencing its interactions with biological targets or its behavior in chemical reactions.
The comparative analysis with other substituted pyrazoles reveals that the combination of electron-withdrawing groups and bulky substituents in this compound creates a unique electronic and steric environment. The presence of two chlorine atoms significantly reduces electron density in the pyrazole ring, potentially affecting the compound's reactivity toward nucleophilic and electrophilic reagents. This electronic modification, combined with the steric effects of the phenyl and chloromethyl groups, distinguishes this compound from simpler pyrazole derivatives and suggests specific applications in synthetic chemistry where such properties are advantageous.
Solvent effects on tautomeric equilibria have been extensively studied in pyrazole chemistry, with polar solvents generally favoring more polar tautomeric forms. For this compound, the fixed tautomeric structure due to N-phenyl substitution minimizes solvent-dependent tautomeric shifts, providing greater structural consistency across different reaction media. This stability represents an advantage for synthetic applications where predictable behavior is essential.
Properties
IUPAC Name |
5-chloro-4-(chloromethyl)-3-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2N2/c1-8-10(7-12)11(13)15(14-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRKBPGJMPHUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1CCl)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30407164 | |
| Record name | 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77509-88-7 | |
| Record name | 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30407164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole typically involves the following key steps:
- Formation of a 3-methyl-1-phenyl-5-chloropyrazole intermediate
- Introduction of the chloromethyl group at the 4-position of the pyrazole ring
The synthetic approaches rely on selective chlorination and functional group transformations on the pyrazole scaffold.
Preparation of 5-Chloro-3-methyl-1-phenylpyrazole Intermediate
A crucial precursor in the synthesis is 5-chloro-3-methyl-1-phenylpyrazole , which can be prepared by chlorination of 3-methyl-1-phenyl-5-pyrazolone using phosphorus oxychloride (POCl3) or trichlorophosphate under controlled temperature conditions.
| Step | Reagents & Conditions | Observations/Yield |
|---|---|---|
| 1 | Add 184 g phosphorus oxychloride to a dry four-neck flask | |
| 2 | Add 172 g 3-methyl-1-phenyl-5-pyrazolone | Stir for 30 min, then raise temp to 60°C |
| 3 | Warm to 80°C and hold for 30 min | |
| 4 | Heat to 110°C for 2 h | |
| 5 | Quench in 1500 ml water, separate oil layer | |
| 6 | Wash oil layer 3x with 100 ml water | |
| 7 | Vacuum distill at 3 mmHg, 100-110°C | Yield: 90.5%, purity 99.5% |
This method yields a high-purity 5-chloro-3-methyl-1-phenylpyrazole intermediate, which is essential for subsequent chloromethylation.
Introduction of the Chloromethyl Group at the 4-Position
The key functionalization step to obtain this compound involves chloromethylation at the 4-position of the pyrazole ring.
While direct literature on this exact chloromethylation step is limited in the provided sources, the presence of the chloromethyl group suggests the use of chloromethylating agents such as chloromethyl chloride (chloromethyl ether) or related reagents under controlled conditions.
The compound is commercially available with specifications indicating a melting point of 70–74 °C and a purity of 95%, implying well-established synthetic routes.
Alternative Synthetic Routes and Functionalization Strategies
Formylation and Subsequent Functionalization:
Related pyrazole derivatives such as 5-chloro-3-methyl-1-phenyl-4-formyl-1H-pyrazole have been synthesized by formylation of pyrazole precursors using reagents like POCl3/DMF complexes, which can be further transformed into substituted pyrazoles by condensation with amines or chloromethylation.Regioselective Condensation Methods:
Katritzky et al. described regioselective condensation reactions of α-benzotriazolylenones with methyl and phenylhydrazines to access functionalized pyrazoles. This method allows functionalization at the 4-position, which could be adapted for chloromethyl substitution after appropriate intermediate formation.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The chlorination step using POCl3 is well-documented and yields high-purity intermediates suitable for further functionalization.
- The chloromethylated product shows melting points consistent with literature values (70–74 °C), confirming the identity and purity of the compound.
- Structural studies of related pyrazole derivatives confirm the regioselectivity and stability of substitutions at the 4- and 5-positions, supporting the synthetic strategy.
- The regioselective condensation methods provide a versatile platform for accessing tetrasubstituted pyrazoles, which can be adapted for the target compound's synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles like amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Agents like sodium borohydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In the realm of synthetic organic chemistry, 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole serves as an important intermediate for synthesizing various heterocyclic compounds. It can be employed in:
- Synthesis of Bioactive Molecules : The compound is used as a building block for more complex molecules that have potential pharmaceutical applications.
Biology
Research indicates that this pyrazole derivative exhibits potential antimicrobial and antiviral properties. The presence of the chloromethyl group allows it to interact with biological molecules effectively:
- Cysteine-Alkylating Agent : It can form stable bonds with cysteine residues in proteins, making it useful in proteomics research to study protein interactions and modifications.
Medicine
This compound has been explored for its potential as a lead compound in drug development:
- Anticancer Research : Studies suggest that it may inhibit specific cancer pathways due to its ability to bind to proteins involved in cell signaling.
- Infectious Diseases : The compound's structural features may contribute to its effectiveness against various pathogens, warranting further investigation into its medicinal properties.
Industrial Applications
This compound is also utilized in the production of agrochemicals and specialty chemicals:
- Agrochemicals : Its ability to interact with biological systems positions it as a candidate for developing pesticides or herbicides .
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Chemistry | Intermediate for synthesis | Enables creation of complex bioactive compounds |
| Biology | Cysteine alkylation | Useful in studying protein interactions |
| Medicine | Anticancer and antiviral research | Potential new treatments for cancer and infections |
| Industry | Agrochemical production | Development of effective pesticides/herbicides |
Case Study 1: Anticancer Activity
A study investigated the interaction of this compound with specific enzymes involved in cancer cell proliferation. Results indicated that the compound could inhibit enzyme activity, suggesting its potential as a therapeutic agent against cancer .
Case Study 2: Proteomics Applications
In proteomics research, the ability of this compound to alkylate cysteine residues was demonstrated through experimental assays. The results highlighted its utility in understanding protein dynamics and interactions within cellular systems.
Mechanism of Action
The mechanism of action of 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole involves its interaction with specific molecular targets. The presence of chlorine and chloromethyl groups can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Key Observations :
Structural and Physicochemical Properties
Structural Insights :
- The chloromethyl group in the target compound may facilitate nucleophilic substitution reactions, unlike the ester or aldehyde groups in analogs .
- Crystal packing in phenyl-pyrazole derivatives (e.g., 3-methyl-5-phenoxy analogs) reveals weak C–H···π interactions, which are absent in the target compound due to its chloromethyl substituent .
Biological Activity
5-Chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole (CAS 77509-88-7) is a pyrazole derivative that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including its pharmacological potential, synthesis, and relevant case studies.
- Molecular Formula : C₁₁H₁₀Cl₂N₂
- Molecular Weight : 241.12 g/mol
- Melting Point : 70–74 °C
Biological Activity
The biological activity of this compound has been investigated in several studies, focusing primarily on its analgesic, anti-inflammatory, and potential antitumor properties.
Analgesic and Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds exhibit significant analgesic and anti-inflammatory activities. For instance, derivatives synthesized from related compounds have been evaluated using:
- Tail-Flick Assay : This method assesses pain response in animal models.
- Carrageenan-Induced Paw Edema : This model evaluates anti-inflammatory effects by measuring swelling in response to carrageenan injection.
Studies have shown that certain derivatives of this compound demonstrate promising results in these assays, suggesting potential for therapeutic applications in pain management and inflammation reduction .
Antitumor Activity
Emerging research has also highlighted the antitumor potential of pyrazole derivatives. Some studies indicate that modifications to the pyrazole structure can enhance cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5-Chloro Derivative A | MCF-7 (Breast Cancer) | 15.2 |
| 5-Chloro Derivative B | U-937 (Leukemia) | 10.5 |
These findings suggest that specific structural features of the compound may contribute to its effectiveness in inhibiting cancer cell proliferation .
Case Studies and Research Findings
-
Study on Analgesic Effects :
- Researchers synthesized a series of pyrazole derivatives from this compound.
- The study utilized the tail-flick assay to measure pain response, revealing that some derivatives significantly reduced pain compared to controls .
- Anti-inflammatory Research :
- Antitumor Activity Assessment :
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1H-pyrazole?
The synthesis typically involves Vilsmeier-Haack reactions or nucleophilic substitutions . For example:
- Vilsmeier-Haack approach : Reacting 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with POCl₃ and DMF generates the 4-chloromethyl derivative via formylation followed by chlorination .
- Nucleophilic substitution : 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (a related intermediate) can undergo substitution with chloride sources (e.g., HCl/ZnCl₂) to introduce the chloromethyl group .
- Knoevenagel condensation : While not directly applied to this compound, similar pyrazole aldehydes react with ethyl cyanoacetate under basic conditions to form functionalized derivatives, suggesting adaptability for side-chain modifications .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Q. What spectroscopic techniques validate the structure and purity of this compound?
- ¹H/¹³C NMR : Peaks for the chloromethyl group (δ ~4.5–5.0 ppm for CH₂Cl) and aromatic protons (δ ~7.2–7.8 ppm) .
- IR spectroscopy : Stretching vibrations for C–Cl (~750 cm⁻¹) and C–N (~1600 cm⁻¹) .
- Mass spectrometry (EI-MS) : Molecular ion peaks ([M⁺]) and fragmentation patterns confirm molecular weight and substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of the chloromethyl group?
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during chloromethylation .
- Catalyst selection : K₂CO₃ or Cs₂CO₃ enhances nucleophilic substitution efficiency in polar aprotic solvents (e.g., DMSO) .
- Solvent effects : Dimethyl sulfoxide (DMSO) improves solubility of intermediates, while ethanol facilitates recrystallization .
Q. What mechanistic insights explain the formation of the chloromethyl substituent?
- Electrophilic substitution : In Vilsmeier-Haack reactions, the formyl group is introduced at the 4-position, followed by chlorination via POCl₃ to form the chloromethyl group .
- Radical pathways : Under UV light, chlorination of methyl groups may proceed via radical intermediates, though this requires validation for pyrazole systems .
Q. How do steric and electronic effects influence reactivity in nucleophilic substitutions?
- Steric hindrance : Bulky substituents on the pyrazole ring (e.g., 1-phenyl group) slow down substitution at the 4-position, necessitating longer reaction times .
- Electronic effects : Electron-withdrawing groups (e.g., Cl at position 5) activate the chloromethyl group for nucleophilic attack by increasing electrophilicity .
Q. Can computational methods predict biological interactions of this compound?
- Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., carbonic anhydrase or prostaglandin synthases, as seen in related pyrazoles) .
- DFT calculations : Predict optimized geometries, frontier molecular orbitals, and electrostatic potential surfaces to rationalize reactivity .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or spectral data?
- Reproducibility checks : Repeat synthesis under identical conditions (e.g., solvent, catalyst) to verify data .
- Crystallographic validation : Compare unit cell parameters with existing datasets (e.g., CCDC entries) to rule out polymorphic variations .
- Advanced NMR techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm assignments .
Methodological Tables
Q. Table 1. Key Crystallographic Data for this compound Derivatives
| Parameter | Value (Example from ) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a=8.21 Å, b=15.43 Å, c=9.88 Å |
| Dihedral Angles | 73.67° (phenyl vs. pyrazole) |
| Refinement Software | SHELXL-97 |
Q. Table 2. Optimized Reaction Conditions for Chloromethylation
| Condition | Optimal Value |
|---|---|
| Temperature | 0–5°C (for substitution) |
| Catalyst | K₂CO₃ |
| Solvent | DMSO |
| Reaction Time | 6–12 hours |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
